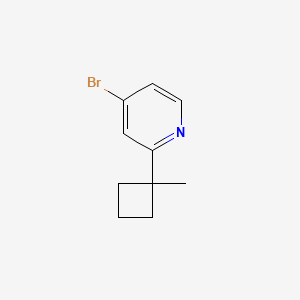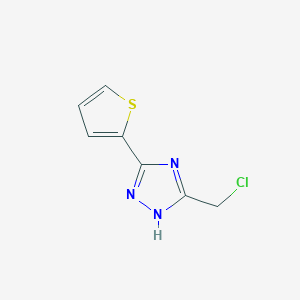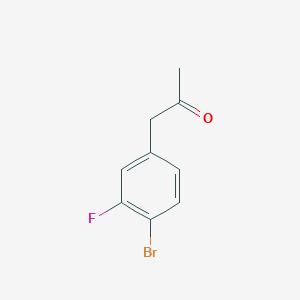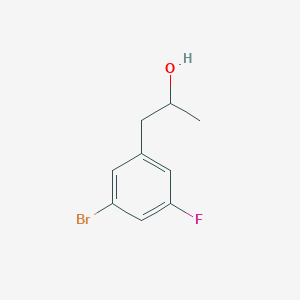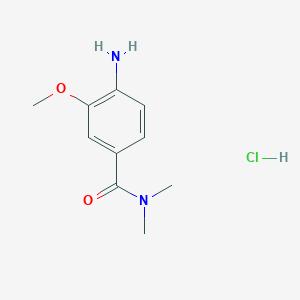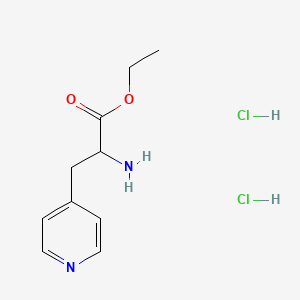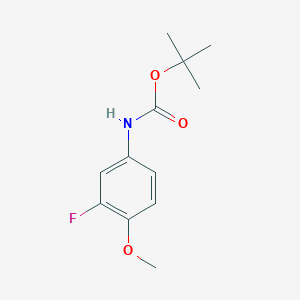
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate
Übersicht
Beschreibung
Tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate (TBFMC) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. TBFMC has been found to have a variety of biochemical and physiological effects, making it an attractive option for research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a derivative of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound has been established, optimizing the total yield to 81% (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformation and Organic Synthesis
- Directed Lithiation and Substitution Reactions : Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, followed by reaction with electrophiles, results in high yields of substituted products. This process demonstrates the utility of tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Applications in Enantioselective Synthesis
- Enantioselective Synthesis of Carbocyclic Analogs : The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, demonstrating its utility in synthesizing complex molecular structures (Ober, Marsch, Harms, & Carell, 2004).
Novel Building Blocks in Organic Synthesis
- As N-(Boc) Nitrone Equivalents : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, have been prepared and act as N-(Boc)-protected nitrones, serving as novel building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Selective Deprotection and Chemical Transformations
- Selective Deprotection in Polyamides : The compound is involved in the synthesis and selective deprotection of penta-N-protected polyamides, showcasing its role in intricate synthetic pathways (Pak & Hesse, 1998).
Versatile Reactions with Electrophiles
- Reactions with Lithium Alkoxides : Studies on the reaction of tert-butyl N-(2-bromophenyl)carbamate with ethyl perfluorooctanoate in the presence of tert-butyllithium demonstrate the compound's versatility in reacting with various electrophiles (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).
Implications in Medicinal Chemistry
- In Antiarrhythmic and Hypotensive Properties : Research on phenyl N-substituted carbamates, structurally related to tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate, reveals their potential in medicinal chemistry, particularly in demonstrating antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluoro-4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFRWBHFHMPCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
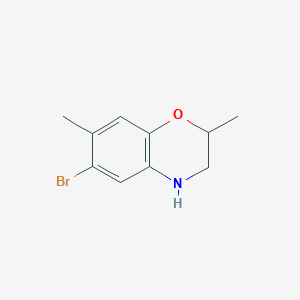

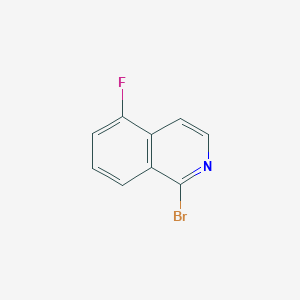
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
